ARQ-171
Description
ARQ-171 (chemical name: BMS-214662 hydrochloride) is a small-molecule inhibitor targeting methionine aminopeptidase-2 (MetAP2), an enzyme critical for tumor angiogenesis and cancer cell proliferation . Its molecular formula is C₂₅H₂₄ClN₅O₂S₂, with a molecular weight of 526.07 g/mol and a purity of ≥98% . Structurally, this compound features a benzofuran core linked to a cyanophenyl group and a sulfonyl moiety, which confers selectivity for MetAP2 inhibition (Figure 1).
Mechanism of Action:
this compound disrupts post-translational processing of proteins by blocking MetAP2, leading to impaired endothelial cell migration and tumor vascularization. Preclinical studies demonstrate potent anti-proliferative effects in solid tumors (e.g., colon, lung) with IC₅₀ values ranging from 2–50 nM .
Clinical Relevance: Phase I/II trials indicate dose-dependent efficacy, with a maximum tolerated dose (MTD) of 40 mg/m² and manageable toxicity (e.g., fatigue, nausea). However, its pharmacokinetic profile shows moderate oral bioavailability (~35%), necessitating intravenous administration .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ171; ARQ 171; ARQ-171 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ARQ-171 belongs to a class of MetAP2 inhibitors. Two structurally and functionally related compounds are TNP-470 (a fumagillin analog) and LAF389 (a benzodiazepine derivative). A comparative analysis is provided below:
Table 1: Comparative Pharmacological Profiles
Structural and Functional Comparisons
TNP-470 :
- Structural Difference : TNP-470 contains a chlorinated fumagillin backbone, whereas this compound uses a benzofuran scaffold .
- Efficacy : TNP-470 exhibits superior enzymatic inhibition (IC₅₀: 0.1–1 nM) but failed in Phase III trials due to dose-limiting neurotoxicity (e.g., ataxia) .
- Advantage of this compound : Reduced neurotoxicity due to improved blood-brain barrier exclusion .
LAF389 :
- Structural Difference : LAF389 incorporates a benzodiazepine ring, enhancing metabolic stability but increasing molecular weight (MW: 612 g/mol vs. This compound’s 526 g/mol) .
- Efficacy : Lower enzymatic potency (IC₅₀: 10–100 nM) but superior oral bioavailability (20%) compared to this compound .
- Limitation of this compound : Requires IV administration, limiting patient convenience .
Research Findings
- Synergy with Chemotherapy: this compound enhances paclitaxel efficacy in xenograft models (tumor volume reduction: 70% vs. 50% with paclitaxel alone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
